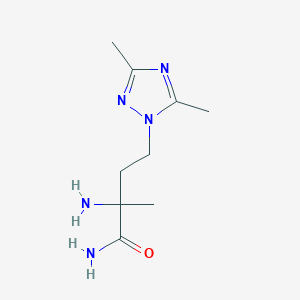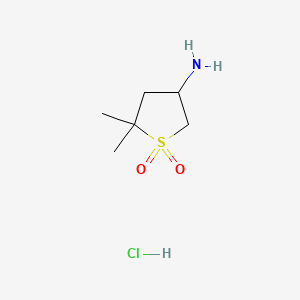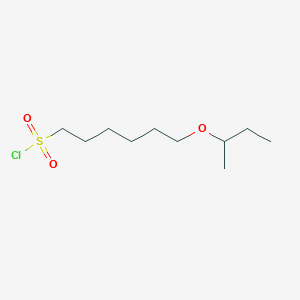
4-Fluoro-2-iodo-1-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of fluorine, iodine, and isothiocyanate groups onto a benzene ring. One common method involves the reaction of 4-fluoroiodobenzene with thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodo-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling of the benzene ring with another aromatic or aliphatic group.
Applications De Recherche Scientifique
4-Fluoro-2-iodo-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iodo-1-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to form covalent bonds with biological molecules, making it useful for labeling and tracking purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl isothiocyanate: Similar structure but lacks the iodine atom.
4-Iodofluorobenzene: Similar structure but lacks the isothiocyanate group.
Uniqueness
4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the presence of all three functional groups (fluorine, iodine, and isothiocyanate) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C7H3FINS |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
4-fluoro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clé InChI |
XVGUQHOLWGXMIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)




![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)




![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)

